(1,10-Phenanthrolin-5-yl)boronic acid

Boronic acid acidity pKa modulation Diol binding

(1,10-Phenanthrolin-5-yl)boronic acid (CAS 1258867-75-2) is a heteroaryl boronic acid derivative of 1,10-phenanthroline, featuring a boronic acid (–B(OH)₂) group covalently attached at the 5-position of the phenanthroline ring system. With a molecular formula of C₁₂H₉BN₂O₂ and a molecular weight of 224.02 g/mol, this compound belongs to the class of phenanthroline-based organoboron reagents that serve dual roles as Suzuki-Miyaura cross-coupling partners and metal-chelating ligands.

Molecular Formula C12H9BN2O2
Molecular Weight 224.02 g/mol
CAS No. 1258867-75-2
Cat. No. B13362643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,10-Phenanthrolin-5-yl)boronic acid
CAS1258867-75-2
Molecular FormulaC12H9BN2O2
Molecular Weight224.02 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C3=C1C=CC=N3)N=CC=C2)(O)O
InChIInChI=1S/C12H9BN2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7,16-17H
InChIKeyDEFOXXHNSAHUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,10-Phenanthrolin-5-yl)boronic acid (CAS 1258867-75-2): A Regiospecific Boronic Acid Building Block for Phenanthroline Functionalization


(1,10-Phenanthrolin-5-yl)boronic acid (CAS 1258867-75-2) is a heteroaryl boronic acid derivative of 1,10-phenanthroline, featuring a boronic acid (–B(OH)₂) group covalently attached at the 5-position of the phenanthroline ring system . With a molecular formula of C₁₂H₉BN₂O₂ and a molecular weight of 224.02 g/mol, this compound belongs to the class of phenanthroline-based organoboron reagents that serve dual roles as Suzuki-Miyaura cross-coupling partners and metal-chelating ligands [1]. The 5-position substitution distinguishes it from the more common 2- and 3-substituted phenanthroline boronic acid regioisomers, imparting unique steric and electronic properties that influence both its reactivity in palladium-catalyzed coupling reactions and the photophysical characteristics of its downstream metal complexes [2].

Why (1,10-Phenanthrolin-5-yl)boronic acid Cannot Be Replaced by Common Boronic Acids or Other Phenanthroline Regioisomers in Demanding Applications


Generic aryl boronic acids such as phenylboronic acid lack the metal-chelating 1,10-phenanthroline scaffold, rendering them incapable of forming the stable coordination complexes essential for catalytic, photophysical, and sensing applications [1]. Conversely, the 2-boronic acid regioisomer (1,10-phenanthroline-2-boronic acid, CAS 1009112-34-8) and the halogenated precursor 5-bromo-1,10-phenanthroline each present distinct limitations: the 2-isomer places the boronic acid adjacent to only one nitrogen in a sterically constrained environment that alters metal-binding geometry, while the bromo precursor requires harsher cross-coupling conditions and has been shown to fail in direct Suzuki couplings where the corresponding ruthenium complexes succeed [2]. The electron-withdrawing character of the boronic acid group at the 5-position further modulates the pKa of the phenanthroline nitrogens and the redox properties of derived metal complexes—effects that cannot be replicated by electron-donating substituents at the same position [3]. These regiospecific electronic and steric features make direct substitution with off-the-shelf alternatives scientifically indefensible for applications requiring precise control over metal coordination geometry, optical tuning, or catalytic activity.

Quantitative Differentiation Evidence for (1,10-Phenanthrolin-5-yl)boronic acid Relative to Its Closest Analogs


Enhanced Brønsted Acidity: (1,10-Phenanthrolin-5-yl)boronic acid Exhibits a pKa of 6.72 vs. 8.83 for Phenylboronic Acid

The predicted acid dissociation constant (pKa) of (1,10-phenanthrolin-5-yl)boronic acid is 6.72 ± 0.30, which is approximately 2.1 log units more acidic than the pKa of unsubstituted phenylboronic acid (8.83 at 25 °C) . This enhanced acidity is attributable to the electron-withdrawing effect of the phenanthroline ring system, which stabilizes the boronate conjugate base [1]. For comparison, the structurally related 4,7-phenanthrolinium boronic acid viologens exhibit only a slight drop in pKa relative to phenylboronic acid, whereas the bipyridinium analogues show a pKa identical to that of phenylboronic acid [2]. The substantially lower pKa of the 5-phenanthroline derivative means it exists to a greater extent as the reactive boronate anion at physiological pH (7.4), which is directly relevant to its performance in diol-recognition sensors and aqueous-phase Suzuki couplings.

Boronic acid acidity pKa modulation Diol binding Sensor design

Regiochemical Advantage: 5-Position Boronic Acid Enables Unique Bridging Ligand Architecture Unavailable from 2-Position Isomer

The 5-position of 1,10-phenanthroline is geometrically distinct from the 2-position: the 5-substituent projects along an axis that bisects the two chelating nitrogen atoms, whereas the 2-substituent is adjacent to only one nitrogen [1]. This regiochemical difference directly impacts the synthesis of bridging ligands. Specifically, 1,4-bis(1,10-phenanthrolin-5-yl)benzene has been synthesized via Suzuki coupling using (1,10-phenanthrolin-5-yl)boronic acid, and this ligand was subsequently used to construct ruthenium-based metallo-supramolecular polymers (Ru-MSPs) [2]. These Ru-MSPs demonstrated markedly higher catalytic activity for carbonyl transfer hydrogenation than their monomeric analogues, with the enhanced performance attributed to higher electron density at Ru atoms and lower LUMO energy of the ligand moieties—properties that are a direct consequence of the 5-position connectivity [2]. In contrast, the 2-boronic acid regioisomer (CAS 1009112-34-8) would produce a different bridging geometry, placing the metal centers in closer proximity and altering the electronic communication pathway .

Regiochemistry Bridging ligands Ruthenium complexes Supramolecular polymers

Synthetic Versatility: Direct Suzuki Coupling at the 5-Position vs. Limitations of 5-Bromo-1,10-phenanthroline Under Identical Conditions

A critical finding by Stumper et al. (2017) demonstrated that 5-bromo-1,10-phenanthroline and 5,6-dibromo-1,10-phenanthroline did not undergo Suzuki cross-coupling reactions under standard palladium-catalyzed conditions, whereas the corresponding ruthenium complexes of these bromo ligands were successfully coupled [1]. This observation highlights a significant limitation of the bromide precursor: the free phenanthroline ligand itself can poison the palladium catalyst through chelation, inhibiting the coupling reaction [2]. In contrast, (1,10-phenanthrolin-5-yl)boronic acid serves as the nucleophilic coupling partner rather than the electrophile, circumventing this catalyst poisoning issue. Furthermore, the boronic acid can be used directly in Suzuki couplings to install the phenanthroline unit onto aryl halide substrates, enabling convergent synthetic strategies that avoid the protection/deprotection sequences required when using the bromo precursor [3].

Suzuki-Miyaura coupling Cross-coupling 5-Bromo-1,10-phenanthroline Ruthenium catalysis

Electronic Tuning of Metal Complexes: The 5-Boronic Acid Substituent Modulates Redox and Photophysical Properties Relative to Unsubstituted Phenanthroline

Substitution at the 5-position of 1,10-phenanthroline with electron-withdrawing groups has been shown to significantly modulate the electrochemical and photophysical properties of derived metal complexes [1]. Studies on 5-(4-phenylethynyl)-substituted-1,10-phenanthroline derivatives demonstrated that electron-withdrawing substituents at the 5-position produce measurable changes in the absorption and emission spectra, with the structure-polarizability relationship analyzed through Lippert-Mataga correlation and DFT calculations [2]. The boronic acid group is classified as electron-withdrawing, and its effect on the pKa of the ligand and the strength of metal-ligand bonds has been documented . In comparison, electron-donating substituents at the same position shift the optical properties in the opposite direction, confirming that the 5-substituent electronic character is a tunable design parameter [2]. This predictable electronic tuning is unavailable with unsubstituted 1,10-phenanthroline and is regiospecifically different from 2- or 3-substituted analogues.

Electron-withdrawing substituent Redox tuning Ruthenium complexes Photophysics

Facile Derivatization to Bioactive Phenanthroline-5-yl Conjugates with Quantified Anticancer Activity

(1,10-Phenanthrolin-5-yl)boronic acid serves as a precursor to 1,10-phenanthroline-5-amine (via borono-deamination or conversion through the nitro intermediate), which is the key building block for numerous bioactive conjugates [1]. The anticancer activity of phenanthrolin-5-yl derivatives has been quantified: imine ligands derived from 1,10-phenanthrolin-5-amine, specifically PIB and PTM, showed IC₅₀ values of 15.10 and 14.82 μM against MCF-7 breast cancer cells, respectively, with selective cytotoxicity toward cancer cells over normal human keratinocytes (HaCaT) [2]. In contrast, phenanthrolin-5-yl metal complexes with Cu(II), Ni(II), and Co(II) of N-(1,10-phenanthrolin-5-yl)acridine-9-carboxamide (PAC) demonstrated DNA binding constants (Kb) revealing high binding affinities, with hypochromic shifts and well-defined isosbestic points in absorption titrations [3]. These biological activities are specifically associated with the 5-position attachment; derivatives with substituents at other positions (e.g., 2- or 4,7-) have been reported to show different selectivity profiles and potency ranges [2].

Anticancer Cytotoxicity Phenanthroline-5-amine derivatives IC50

Crystal Engineering: The 5-Boronic Acid Group Directs Hydrogen-Bonded Network Architecture Distinct from Boric Acid Co-crystals

The boronic acid functionality at the 5-position of phenanthroline introduces a hydrogen-bond donor/acceptor capable of forming O–H···N heterosynthons with aza-aromatic N-donor compounds [1]. In contrast, simple boric acid (B(OH)₃) forms co-crystals with 1,10-phenanthroline (C₁₂H₈N₂·2B(OH)₃) through a hydrogen-bonded cyclic network where the phenanthroline molecules are bound as guests within B(OH)₃ layers, with no direct covalent attachment to the phenanthroline core [2]. The covalently attached boronic acid in (1,10-phenanthrolin-5-yl)boronic acid enables directed crystal engineering strategies where the phenanthroline unit simultaneously participates in metal coordination and hydrogen bonding, creating multi-point recognition motifs unavailable with physical mixtures of phenanthroline and boric acid [3]. Phenylboronic acids have been extensively used as co-crystal formers with phenanthroline, but the covalent integration of both functionalities into a single molecular entity offers greater stoichiometric control and preorganization.

Crystal engineering Hydrogen bonding Co-crystal Supramolecular synthons

High-Value Application Scenarios Where (1,10-Phenanthrolin-5-yl)boronic acid Delivers Differentiated Performance


Synthesis of 5-Aryl/Alkynyl-1,10-phenanthroline Ligands for Tunable Photoredox Catalysts via Direct Suzuki or Sonogashira Coupling

Procurement of (1,10-phenanthrolin-5-yl)boronic acid enables direct, protecting-group-free Suzuki-Miyaura coupling with (hetero)aryl halides to generate 5-substituted phenanthroline ligands in a single step [1]. This contrasts with the two-step sequence required when using 5-bromo-1,10-phenanthroline, which necessitates prior Ru complexation to activate the C–Br bond toward oxidative addition, as the free bromo ligand fails to couple under standard conditions [2]. The resulting 5-substituted phenanthrolines can be further elaborated into Ru(II), Ir(III), or Cu(I) complexes whose redox potentials and emission wavelengths are predictably tuned by the electronic character of the 5-substituent—a design strategy validated by the Lippert-Mataga analysis of 5-arylethynyl phenanthroline derivatives . The electron-withdrawing nature of the initial boronic acid group also provides a built-in handle for subsequent functionalization, enabling iterative Suzuki couplings to build complex multi-phenanthroline architectures for photoredox catalysis and solar energy conversion [1].

Construction of Ruthenium-Based Metallo-Supramolecular Polymers (Ru-MSPs) for Heterogeneous Catalytic Transfer Hydrogenation

The boronic acid at the 5-position is essential for synthesizing 1,4-bis(1,10-phenanthrolin-5-yl)benzene, the bridging ligand that enables the rational synthesis of Ru-MSPs with precisely controlled degree of polymerization and local Ru coordination environment [1]. These Ru-MSPs exhibit catalytic activity for carbonyl transfer hydrogenation that is described as 'much more active' than their monomeric Ru counterparts, a performance enhancement attributed to (i) higher electron density at coordinatively unsaturated Ru atoms facilitating selective formate dehydrogenation, and (ii) lower LUMO energy of the ligand moieties activating carbonyl substrates via Lewis acid-base interactions [1]. Substitution with the 2-position regioisomer would alter the inter-metal distance and electronic coupling, likely compromising this cooperative catalytic enhancement. The heterogeneous nature of Ru-MSPs also enables catalyst recovery and reuse, addressing a key limitation of homogeneous Ru catalysts [1].

Boronic-Acid-Appended Phenanthroline Sensors for Saccharide Detection at Physiological pH

The predicted pKa of 6.72 for (1,10-phenanthrolin-5-yl)boronic acid positions it advantageously for diol recognition at physiological pH (7.4) compared to phenylboronic acid (pKa 8.83), which exists predominantly in the neutral, non-binding form under the same conditions [1]. The phenanthroline moiety provides a built-in fluorophore or metal-binding site, enabling the design of integrated 'bind-and-report' sensors where saccharide binding to the boronic acid modulates the fluorescence of a coordinated metal center (e.g., Ru(II), Cu(I)) or an appended fluorophore [2]. The 4,7-phenanthrolinium viologen-boronic acid conjugates have demonstrated unusual selectivity for glucose over other monosaccharides, and the 5-substitution pattern on the 1,10-phenanthroline scaffold is expected to provide a distinct geometric relationship between the recognition site and reporter, offering an orthogonal design strategy to existing 4,7-phenanthrolinium systems .

Precursor to Anticancer Phenanthroline-5-yl Conjugates with Demonstrated Selective Cytotoxicity

(1,10-Phenanthrolin-5-yl)boronic acid provides a direct entry point to 1,10-phenanthroline-5-amine, the key intermediate for synthesizing imine-based anticancer ligands (PIB, PTM) that have demonstrated IC₅₀ values of 14.82–17.88 μM across multiple cancer cell lines (MCF-7, HeLa, HCT-116, PC-3) with 1.4–1.6-fold selectivity over normal HaCaT keratinocytes [1]. The 5-position attachment is critical: molecular dynamics simulations indicate that the hydrogen atom of the phenolic OH group in PIB mediates the most pronounced interactions with water, and the nitrogen atoms of the phenanthroline core represent the most reactive sites identified by MEP and ALIE surface analysis [1]. The boronic acid can also be converted to phenanthroline-5-amine derivatives for boron neutron capture therapy (BNCT) applications, as demonstrated by the synthesis of closo-decaborate conjugates of 1,10-phenanthroline-5-amine [2]. Procurement of the boronic acid thus provides a versatile starting material for constructing both metal-chelating anticancer agents and boron-delivery vectors from a common precursor.

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